5-(4-Bromo-2-methylphenyl)-1,3-oxazole

Beschreibung

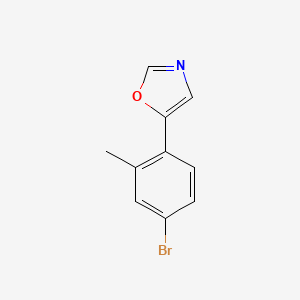

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-(4-bromo-2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-4-8(11)2-3-9(7)10-5-12-6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPCAUDLTKWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

5-(4-Bromo-2-methylphenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and its potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenyl derivatives with appropriate oxazole precursors. The synthetic route often utilizes methods such as electrophilic aromatic substitution and condensation reactions to form the oxazole ring. For example, the reaction conditions may include heating the reactants in the presence of a suitable catalyst or solvent to facilitate cyclization.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating its potential as an antitumor agent and its involvement in other biological pathways.

Antitumor Activity

Research indicates that compounds containing oxazole moieties exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating related oxazole derivatives, it was found that certain 5-substituted oxazoles showed IC50 values ranging from nanomolar to micromolar concentrations against human tumor cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 | X (to be determined) |

| 5a | HT-29 | 0.5 - 73.2 |

| 4i | MCF-7 | 2 - 358 |

Note: IC50 values for this compound are currently under investigation.

The mechanism by which oxazole derivatives exert their antitumor effects often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain analogs can disrupt microtubule formation, which is crucial for mitosis .

Other Biological Activities

In addition to antitumor properties, oxazole derivatives have been reported to possess anti-inflammatory and analgesic activities. For example, compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Study: Anti-inflammatory Effects

In a study involving inflammatory models, oxazole derivatives demonstrated significant efficacy in reducing inflammation markers such as TNF-alpha and IL-6. These findings suggest that this compound may also hold promise as an anti-inflammatory agent.

Toxicity Profile

The toxicity profile of oxazole derivatives is crucial for their development as therapeutic agents. Preliminary assessments indicate that many oxazoles exhibit low toxicity in normal human cells compared to tumor cells. For instance, compounds like 4i showed IC50 values greater than 10 μM in peripheral blood lymphocytes (PBL), suggesting a favorable therapeutic index .

Table 2: Toxicity Assessment of Oxazole Derivatives

| Compound | Cell Type | IC50 (μM) |

|---|---|---|

| This compound | PBL | >10 |

| Active Compounds (e.g., 4a) | HUVECs | >100 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have indicated that derivatives of 1,3-oxazoles, including those with bromine substitutions, exhibit promising anticancer properties. For instance, a series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. The 4-bromo derivative showed submicromolar GI50 values across multiple cancer cell lines, indicating potent antiproliferative activity with low toxicity profiles .

Anti-inflammatory Properties:

Compounds similar to 5-(4-Bromo-2-methylphenyl)-1,3-oxazole have been investigated for their anti-inflammatory effects. A class of substituted oxazoles has been reported to be effective in treating inflammation-related disorders. The presence of halogens such as bromine enhances the biological activity of these compounds .

Mechanism of Action:

The mechanism by which these oxazole derivatives exert their effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. The N–H donor group in halogenated oxazoles has been suggested to play a role in maintaining antiproliferative activity .

Synthetic Applications

Synthesis Techniques:

The synthesis of this compound can be achieved through various methodologies, including the van Leusen reaction and halogen dance isomerization techniques. These methods allow for the efficient production of substituted oxazoles with high yields. For example, the halogen dance reaction has been effectively utilized to create 4-bromo derivatives from simpler precursors .

Regioselective Functionalization:

The ability to regioselectively introduce functional groups into the oxazole ring opens up avenues for creating more complex molecules with tailored properties. This is particularly useful in drug design where specific interactions with biological targets are crucial .

Material Science Applications

Polymer Chemistry:

Oxazole-containing polymers have been explored for their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance material performance, making them suitable for high-temperature applications or as protective coatings.

Nanotechnology:

Research into nanostructured materials has shown that oxazole derivatives can be used as building blocks for creating nanocomposites with enhanced electrical and thermal properties. These materials are being investigated for applications in electronics and energy storage devices .

Data Tables

Case Studies

-

Anticancer Evaluation:

A study evaluated a series of novel 1,3-oxazole sulfonamides against various cancer cell lines. The results demonstrated that the brominated derivatives exhibited significant growth inhibition with low cytotoxicity, leading to further exploration in clinical settings . -

Synthesis Methodology:

The halogen dance isomerization method was employed to synthesize 5-bromo derivatives efficiently. This method showcased a high yield and allowed for subsequent functionalization steps, paving the way for developing more complex oxazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of oxazole derivatives are highly influenced by substituents. Below is a comparative analysis:

Table 1: Structural Comparison of 5-(4-Bromo-2-methylphenyl)-1,3-oxazole and Analogues

| Compound Name | Core Structure | Substituents | Key Structural Differences |

|---|---|---|---|

| This compound | 1,3-oxazole | 4-Bromo-2-methylphenyl | Bromine and methyl at specific positions |

| 5-(p-tolyl)-1,3-oxazole (tolox) | 1,3-oxazole | p-tolyl (methylphenyl) | Lacks bromine; methyl at para position |

| 5-(5-Bromo-2-methylphenyl)-1,3-oxazole | 1,3-oxazole | 5-Bromo-2-methylphenyl | Bromine at meta instead of para position |

| 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 1,3,4-oxadiazole | 4-Bromophenyl, 4-methoxyphenyl | Different heterocycle (oxadiazole vs. oxazole) |

| 5-(4-Bromo-2,3-dimethylphenyl)oxazole | 1,3-oxazole | 4-Bromo-2,3-dimethylphenyl | Additional methyl group at position 3 |

Key Observations :

- Compounds lacking bromine (e.g., tolox) show reduced halogen-mediated binding .

Key Observations :

- Anticancer Activity : Derivatives of this compound exhibit cytotoxicity against MCF-7 cells, with IC50 values comparable to cisplatin (12.46 µM) . The bromine atom likely enhances binding to aromatase’s hydrophobic pockets (e.g., interactions with residues A306, F430) .

- Antimicrobial Activity: Oxazole derivatives with nitrophenyl (nox) or pyridyl-pyrazoline substituents show activity against Gram-positive bacteria and fungi, but the target compound’s bioactivity is specialized toward cancer .

Vorbereitungsmethoden

Direct Bromination of 2-Methylphenyl-Substituted Oxazole

One of the most straightforward methods to prepare 5-(4-Bromo-2-methylphenyl)-1,3-oxazole involves the regioselective bromination of the corresponding 2-methylphenyl-substituted oxazole precursor.

- Starting Material: 4-Methyl-2-phenyl-1,3-oxazole or its 2-methylphenyl analog.

- Reagent: N-Bromosuccinimide (NBS).

- Solvent: Chloroform (CHCl₃).

- Conditions: Heating for approximately 1 hour.

- Yield: High, reported up to 92%.

- Reference: Shibata et al. demonstrated this bromination method producing 5-bromo-4-methyl-2-phenyl-1,3-oxazole with excellent regioselectivity and yield.

This method leverages the electrophilic bromination at the 5-position of the oxazole ring, facilitated by NBS under mild heating, providing a clean and efficient route to the brominated product.

Three-Step Synthesis via α-Bromo Ketone Condensation and Subsequent Bromination

A more elaborate synthetic route involves:

- Step 1: Condensation of an α-bromoacetophenone derivative with acetamide at elevated temperatures (around 150 °C for 2 hours) to form 2-methyl-4-substituted oxazole intermediates.

- Step 2: Chemoselective monobromination at the 5-position of the oxazole ring using N-bromosuccinimide in chloroform.

- Step 3: Optional Suzuki cross-coupling reactions to further functionalize the brominated oxazole.

This method was applied in the synthesis of various 2-methyl-4,5-disubstituted oxazole derivatives, demonstrating versatility and control over substitution patterns.

Van Leusen Oxazole Synthesis and Subsequent Functionalization

The van Leusen oxazole synthesis is a classical method involving the reaction of aldehydes with Tosylmethyl isocyanide (TosMIC) under basic conditions to form oxazole rings.

- Procedure: Aldehydes bearing aryl substituents are reacted with TosMIC to generate 5-substituted 4-aryl oxazoles.

- Subsequent Steps: The 5-position can be selectively functionalized via C-H arylation or halogenation to introduce bromine or other substituents.

- Yields: Typically moderate to high (74-84% for related compounds).

- Reference: Recent advances demonstrate the application of this method to prepare brominated oxazoles with good regioselectivity and functional group tolerance.

Halogen Dance Isomerization and Regioselective Halogenation

This approach involves the isomerization of halogenated oxazole intermediates to achieve regioselective substitution at the 5-position.

- Starting Material: 2-phenylthio-1,3-oxazole derivatives.

- Reagents: Bromine in methylene chloride with triethylamine as base.

- Conditions: Slow addition of bromine at 0 °C, warming to room temperature, and stirring overnight.

- Yield: Approximately 75% for 5-bromo-2-phenylthio-1,3-oxazole.

- Advantages: Provides regioselective bromination suitable for further cross-coupling reactions.

- Reference: Stanetty et al. described this method as effective for preparing 5-bromo-substituted oxazoles, enabling subsequent functionalization.

Cyclization of α-Haloketones with Amides (Bredereck Reaction)

The Bredereck reaction is a classical and efficient method for synthesizing 2,4-disubstituted oxazoles, applicable to 5-bromo derivatives.

- Starting Materials: α-Bromoacetophenones and primary amides.

- Reaction Conditions: Heating in polar aprotic solvents such as DMF or THF, often with bases like potassium carbonate or sodium hydride.

- Temperature: Typically 80-150 °C.

- Mechanism: The α-haloketone reacts with the amide to form an intermediate that cyclizes and dehydrates to yield the oxazole ring.

- Industrial Relevance: Scalable and economical, suitable for large-scale synthesis.

- Reference: This method is widely cited for oxazole synthesis and has been adapted for brominated derivatives.

Synthesis from (Bromoethynyl)benzene and Acetonitrile

Another method involves the reaction of (bromoethynyl)benzene with acetonitrile under oxidative conditions.

- Reagents: Iodosylbenzene and bis(trifluoromethanesulfonyl)amide.

- Conditions: 0 to 20 °C, inert atmosphere, 20 hours.

- Yield: Moderate, approximately 42%.

- Reference: Saito et al. reported this regioselective synthesis of 5-bromo-2-methyl-4-phenyl-1,3-oxazole, highlighting the use of oxidative cyclization.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Regioselectivity: Bromination at the 5-position of the oxazole ring is favored due to electronic and steric factors, as demonstrated by NBS bromination and halogen dance isomerization methods.

Reaction Optimization: Use of mild heating (60–150 °C), inert atmosphere, and choice of solvent (chloroform, DMF, THF) critically affect yield and purity. Microwave-assisted synthesis and catalytic systems (e.g., Pd catalysts for Suzuki coupling) can improve efficiency.

Functionalization Potential: The bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse derivatives for biological and material applications.

Industrial Feasibility: Methods like the Bredereck reaction and direct bromination are scalable and economically viable for industrial production, with purification typically achieved by recrystallization or chromatography.

Spectroscopic Characterization: NMR, IR, and X-ray crystallography are essential for confirming substitution patterns and purity, especially to verify bromine placement and oxazole ring integrity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Bromo-2-methylphenyl)-1,3-oxazole?

- Methodological Answer : The compound is typically synthesized via Van Leusen's oxazole synthesis , starting from substituted aromatic aldehydes. For example, brominated aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction, the product is extracted with methyl tert-butyl ether and purified via rotary evaporation . Modifications to the aryl substituents (e.g., bromo, methyl groups) can be achieved by selecting appropriate aldehyde precursors. Yield optimization often involves adjusting stoichiometry or reaction time.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For instance, aromatic protons in the bromophenyl group appear as distinct doublets (δ 7.3–7.8 ppm) .

- X-ray Crystallography : Single-crystal analysis reveals bond angles and dihedral angles (e.g., 10.7° between oxazole and central benzene rings) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ ion at m/z 314.176) .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Derivatives of 5-(4-bromophenyl)-1,3-oxazole exhibit antitumor activity , particularly against triple-negative breast cancer (TNBC). In vitro screening involves:

- MTT assays to assess cytotoxicity (IC values typically <10 μM for TNBC cell lines).

- Aromatase inhibition studies using recombinant enzymes, with docking scores (e.g., AutoDock Vina) correlating with experimental IC values .

Advanced Research Questions

Q. How do halogen bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Bromine participates in Br⋯N/O halogen bonding , which stabilizes crystal lattices. Electrostatic potential (ESP) calculations quantify acceptor strength (e.g., bromine’s σ-hole potential ≈ 25 kcal/mol). Cocrystallization with iodoperfluorobenzenes (e.g., 1,4-diiodotetrafluorobenzene) enhances π-stacking and luminescence properties . Structural data (e.g., Br–N distances: 3.2–3.5 Å) are validated via crystallography .

Q. What computational strategies predict the biological activity of oxazole derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock or Glide is used to assess binding to targets like PLK-1. Ligand-receptor interactions (e.g., hydrogen bonds with Arg136) are prioritized .

- Multi-Parameter Optimization (MPO) : Combines physicochemical properties (logP, PSA) with binding affinity to rank derivatives .

- QSAR Models : Substituent effects (e.g., bromo vs. methyl groups) are correlated with IC using regression analysis .

Q. How do substituent variations impact fluorescence properties in oxazole-based compounds?

- Methodological Answer : Electron-withdrawing groups (e.g., bromo) enhance fluorescence quantum yields by reducing non-radiative decay. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.